N-Carbobenzoxy-L-glutamic acid

Description

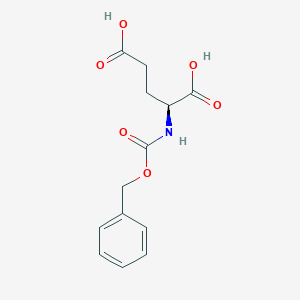

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c15-11(16)7-6-10(12(17)18)14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFCXMDXBIEMQG-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883660 | |

| Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155-62-0, 63648-73-7 | |

| Record name | N-(Benzyloxycarbonyl)-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1155-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid, N-((phenylmethoxy)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-L-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-2-{[(benzyloxy)carbonyl]amino}pentanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Carbobenzoxy-L-glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

N-Carbobenzoxy-L-glutamic acid, also known as Cbz-L-glutamic acid or Z-L-Glu-OH, is a pivotal derivative of L-glutamic acid widely utilized in the field of peptide chemistry and pharmaceutical development.[1][2] Its defining feature is the carbobenzoxy (Cbz or Z) protecting group attached to the α-amino nitrogen.[2] This strategic modification allows for the selective protection of the amino group, enabling controlled coupling reactions at the carboxylic acid functionalities during complex synthetic processes like solid-phase and solution-phase peptide synthesis.[1][2] The stability of the Cbz group under acidic conditions and its facile removal through methods like hydrogenolysis make it a versatile tool for chemists.[1]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing a quantitative overview for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Formula | C13H15NO6 | [1][3] |

| Molecular Weight | 281.26 g/mol | [3][4] |

| CAS Number | 1155-62-0 | [3][5] |

| Appearance | White to off-white solid, powder, or crystal | [1][3][5] |

| Melting Point | 115-122 °C | [1][4][5] |

| Boiling Point | 529.1°C at 760 mmHg (estimated) | [1] |

| Density | ~1.28 g/cm³ (rough estimate) | [1][4] |

| Specific Rotation [α]D | -7.0° to -8.0° (c=8 or 10, Acetic Acid) | [1][4] |

| Solubility | Soluble in DMSO (100 mg/mL), DMF, and Methanol. | [3][4] |

| Storage Conditions | Room temperature, sealed in a dry environment. Recommended cool and dark place (<15°C). For long-term stability as a powder, -20°C is recommended for up to 3 years. In solvent, store at -80°C for up to 6 months. | [1][3][4][6] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are critical for its effective use and quality control.

1. Synthesis of this compound

This protocol is based on the reaction of L-glutamic acid with benzyl (B1604629) chloroformate under alkaline conditions.[7][8]

-

Materials: L-glutamic acid, 12% Sodium Hydroxide (NaOH) solution, Benzyl Chloroformate (Cbz-Cl), Hydrochloric Acid (HCl), organic solvent (e.g., ethyl acetate), deionized water.

-

Procedure:

-

In a reactor, dissolve L-glutamic acid (e.g., 44.2 kg) in a 12% NaOH solution (e.g., 167 kg), cooling the mixture to 0-5°C.[7][8]

-

While maintaining the temperature between -8°C and 8°C, slowly add benzyl chloroformate (e.g., 72.4 kg) to the solution.[7][8]

-

Simultaneously, drip additional 12% NaOH solution to maintain the system's pH between 8 and 10. The addition is typically completed over several hours.[7][8]

-

After the reaction is complete, adjust the pH of the impure N-carbobenzoxy-(Cbz) Sodium Glutamate solution to 4-5 with acid.[7][8]

-

Extract impurities from the solution using an appropriate organic solvent.[7][8]

-

Further acidify the aqueous solution to a strongly acidic pH to precipitate the crude product.[7][8]

-

Collect the crude product by filtration.[7]

-

2. Purification by Recrystallization

This procedure outlines the purification of the crude product obtained from synthesis.[7]

-

Materials: Crude this compound, deionized water.

-

Procedure:

-

Add the crude product (e.g., 150 kg) to deionized water (e.g., 300 kg).[7]

-

Heat the mixture to 50-60°C to fully dissolve the solid.[7]

-

Allow the solution to cool, which will cause white crystals of the purified product to precipitate.[7]

-

Collect the crystals by filtration (e.g., using a centrifuge).[7]

-

Dry the final product under forced air at 75-80°C for approximately 10 hours. The expected purity can be upwards of 99% as determined by HPLC.[7]

-

3. Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method to assess the purity of this compound.[7] While specific column and mobile phase details can vary, a general approach for analyzing related compounds is provided.

-

Instrumentation: HPLC system with a suitable detector (e.g., UV/Vis or MS).

-

Column: A reversed-phase column (e.g., C18) or a HILIC column for polar compounds.[9][10]

-

Mobile Phase: A gradient of an organic solvent (like acetonitrile) and an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization for MS detection).[9]

-

Sample Preparation: Dissolve a known quantity of the compound in a suitable solvent (e.g., DMSO, Methanol).[3][4]

-

Detection: For purity analysis, UV detection is common. For more detailed analysis or identification in complex mixtures, Mass Spectrometry (MS) can be coupled with HPLC.[9][10][11] The purity is often determined by the area percentage of the main peak.[7]

Applications and Logical Workflows

The primary application of this compound is as a building block in peptide synthesis.[1] The Cbz group serves as an orthogonal protecting group for the α-amino function, allowing for selective reactions.[1][12]

In peptide synthesis, the protected this compound can be coupled with another amino acid or a growing peptide chain. The Cbz group prevents the amino group from participating in the coupling reaction.[12][13] After the desired peptide bond is formed, the Cbz group can be selectively removed.

Stability and Reactivity

This compound is stable under recommended storage conditions.[6] It is incompatible with strong acids and alkalis.[6] The primary reactivity centers are the two carboxylic acid groups and the protected amino group. The Cbz group is stable to acidic conditions used for Boc-group removal but can be cleaved by hydrogenolysis (e.g., H₂ over Pd/C) or strong acids like HBr in acetic acid.[1][12] This orthogonal stability is fundamental to its utility in multi-step peptide synthesis.[1]

Safety Information

According to safety data, this compound is classified as an irritant.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Transportation: It is considered non-hazardous for all modes of transport.[1]

References

- 1. 1155-62-0(this compound) | Kuujia.com [kuujia.com]

- 2. nbinno.com [nbinno.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-Cbz-L-glutamic acid CAS#: 1155-62-0 [m.chemicalbook.com]

- 5. N-Cbz-L-glutamic acid | 1155-62-0 [chemicalbook.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. CN1532190A - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]

- 8. CN1318396C - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]

- 9. helixchrom.com [helixchrom.com]

- 10. mdpi.com [mdpi.com]

- 11. [Determination of N-carbamyl-L-glutamic acid in feedstuff by high performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. 399. Amino-acids and peptides. Part I. An examination of the use of carbobenzyloxy-L-glutamic anhydride in the synthesis of glutamyl-peptides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of N-Cbz-L-glutamic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Carbobenzyloxy-L-glutamic acid (N-Cbz-L-glutamic acid), a critical building block in peptide synthesis and pharmaceutical development. The document details the predominant synthesis pathway, including a step-by-step experimental protocol, reaction mechanism, and purification techniques. Furthermore, it presents key quantitative data, safety information for handling reagents, and a brief overview of alternative synthetic strategies.

Introduction

N-Cbz-L-glutamic acid is a derivative of the naturally occurring amino acid L-glutamic acid, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is essential in peptide synthesis to prevent the highly reactive amino group from participating in unwanted side reactions during the formation of peptide bonds. The Cbz group is favored for its stability under various reaction conditions and its susceptibility to removal by catalytic hydrogenation, which allows for the selective deprotection of the amino group without affecting other protecting groups.

Primary Synthesis Pathway: The Schotten-Baumann Reaction

The most common and industrially applied method for the synthesis of N-Cbz-L-glutamic acid is the Schotten-Baumann reaction. This reaction involves the acylation of the amino group of L-glutamic acid with benzyl (B1604629) chloroformate under alkaline conditions.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The process is initiated by the deprotonation of the amino group of L-glutamic acid by a base, typically sodium hydroxide (B78521), to form a more potent nucleophile. This is followed by the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion, to yield the N-Cbz-L-glutamic acid product. The base plays a crucial role in neutralizing the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Schotten-Baumann reaction mechanism for N-Cbz-L-glutamic acid synthesis.

Experimental Protocols

The following protocols are adapted from established industrial procedures and can be scaled for laboratory use.

Reagents and Materials

-

L-Glutamic Acid

-

Benzyl Chloroformate (Z-Cl)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate (B1210297) (for extraction, optional)

-

Deionized Water

-

Ice Bath

-

Mechanical Stirrer

-

pH meter or pH indicator strips

-

Standard laboratory glassware

Safety Precautions

Benzyl chloroformate is highly corrosive, a lachrymator, and toxic. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [1][2][3][4][5] It is also moisture-sensitive and decomposes in water to produce corrosive hydrochloric acid. [2]

Detailed Synthesis Protocol

-

Dissolution of L-Glutamic Acid: In a reaction vessel equipped with a mechanical stirrer and cooled in an ice bath to 0-5 °C, dissolve L-glutamic acid in an aqueous solution of sodium hydroxide (e.g., 12% w/w).[2][3] The amount of NaOH should be sufficient to dissolve the amino acid and maintain an alkaline pH.

-

Acylation Reaction: While vigorously stirring and maintaining the temperature between -8 °C and 8 °C, slowly and simultaneously add benzyl chloroformate and an additional aqueous sodium hydroxide solution.[2][3] The rate of addition of the NaOH solution should be adjusted to maintain the pH of the reaction mixture between 8 and 10.[2][3] The addition of benzyl chloroformate is typically carried out over several hours for larger scale reactions.[2][3]

-

Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for an extended period (e.g., 24-30 hours) while maintaining the pH at 8-10 with the addition of NaOH solution as needed.[6]

-

Work-up and Isolation:

-

Adjust the pH of the reaction mixture to 4-5 with concentrated hydrochloric acid.[6]

-

(Optional) Extract the solution with an organic solvent like ethyl acetate to remove impurities.[6]

-

Separate the aqueous layer and acidify it to a pH of 1-2 with concentrated hydrochloric acid.[6]

-

Cool the acidified solution and stir for 1-2 hours to precipitate the crude N-Cbz-L-glutamic acid.[6]

-

Collect the solid product by filtration and wash with cold deionized water.

-

Purification by Recrystallization

-

Dissolution: Transfer the crude product to a flask and add deionized water (a common starting point is approximately 2 parts water to 1 part crude product by weight).[6][7]

-

Heating: Heat the suspension to 50-60 °C with stirring until the solid is completely dissolved.[6][7]

-

Cooling and Crystallization: Slowly cool the solution to room temperature and then in an ice bath to induce crystallization of the purified product.

-

Isolation and Drying: Collect the white crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum or in a forced-air oven at 75-80 °C.[6][7]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and characterization of N-Cbz-L-glutamic acid.

Reaction Parameters and Yield

| Parameter | Value | Reference |

| Starting Material | L-Glutamic Acid (44.2 kg) | [2][3] |

| Reagent | Benzyl Chloroformate (72.4 kg) | [2][3] |

| Base | 12% Sodium Hydroxide Solution | [2][3] |

| Reaction Temperature | -8 to 8 °C | [2][3] |

| Reaction pH | 8 - 10 | [2][3] |

| Final Product Mass | 74.5 kg | [6][7] |

| Yield | 88.2% | [6][7] |

| Purity (HPLC) | 99.3% | [6][7] |

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Appearance | White crystalline solid | |

| Molecular Formula | C₁₃H₁₅NO₆ | [1] |

| Molecular Weight | 281.26 g/mol | [1] |

| Melting Point | 118-122 °C | |

| Optical Rotation [α]D20 | -7.8° (c=10.0, Acetic Acid) | [6][7] |

| ¹H NMR (DMSO-d₆, δ ppm) | 1.80-2.10 (m, 2H, β-CH₂), 2.25 (t, 2H, γ-CH₂), 3.95-4.10 (m, 1H, α-CH), 5.05 (s, 2H, Ph-CH₂), 7.25-7.40 (m, 5H, Ar-H), 7.55 (d, 1H, NH), 12.5 (br s, 2H, COOH) | |

| ¹³C NMR (DMSO-d₆, δ ppm) | 28.5 (β-C), 30.5 (γ-C), 56.0 (α-C), 65.5 (Ph-CH₂), 127.5, 128.0, 128.5 (Ar-C), 137.0 (Ar-C, quat.), 156.0 (C=O, carbamate), 173.0, 174.0 (C=O, carboxylic acids) | |

| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3000 (O-H stretch, broad), ~1740 (C=O stretch, carboxylic acid), ~1700 (C=O stretch, carbamate), ~1530 (N-H bend) |

Alternative Synthesis Pathways

While the Schotten-Baumann reaction is the most prevalent method, other strategies for the synthesis of N-protected glutamic acid derivatives exist, primarily for specific applications in peptide synthesis.

Use of Alternative Protecting Groups

For specialized applications in solid-phase peptide synthesis (SPPS), other protecting groups for the amino functionality are employed. These include:

-

t-Butyloxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), this group is acid-labile and offers an orthogonal protection strategy to the base-labile Fmoc group.

-

9-Fluorenylmethoxycarbonyl (Fmoc): This base-labile protecting group is widely used in modern SPPS.

The side-chain carboxyl group of glutamic acid also requires protection, often with groups like tert-butyl (OtBu) or benzyl (OBzl) esters, to prevent side reactions.[1]

Enzymatic Synthesis

Biocatalytic approaches offer a greener and more selective alternative for the synthesis of protected amino acids. Enzymes, such as proteases, can be used for the selective esterification or hydrolysis of glutamic acid derivatives. For instance, proteases can catalyze the α-selective benzyl esterification of N-Boc L-glutamic acid.[3]

Caption: Overview of primary and alternative synthesis pathways for N-protected glutamic acid.

Conclusion

The synthesis of N-Cbz-L-glutamic acid via the Schotten-Baumann reaction is a well-established, high-yielding, and scalable process that is fundamental to the production of peptides for research and pharmaceutical applications. This guide provides the essential technical details for its successful synthesis, purification, and characterization. The exploration of alternative methods, particularly enzymatic routes, highlights the ongoing efforts to develop more sustainable and efficient synthetic methodologies in the field of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Frontiers | Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate [frontiersin.org]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.pdx.edu [web.pdx.edu]

- 7. N-Cbz-L-glutamic acid(1155-62-0) 13C NMR [m.chemicalbook.com]

A Comprehensive Technical Guide to N-Cbz-L-glutamic acid (CAS 1155-62-0): Properties, Applications in Peptide Synthesis, and Role in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the properties, synthesis applications, and biological relevance of N-α-Carbobenzyloxy-L-glutamic acid (CAS 1155-62-0), a key building block in synthetic peptide chemistry. This document details its physicochemical characteristics, provides experimental protocols for its use in solid-phase peptide synthesis (SPPS), and explores its indirect role in modulating critical signaling pathways through the synthesis of bioactive peptides, such as angiotensin-converting enzyme (ACE) inhibitors.

Core Properties of N-Cbz-L-glutamic acid

N-Cbz-L-glutamic acid, also known by its common synonyms Z-Glu-OH, is a derivative of the amino acid L-glutamic acid where the alpha-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is crucial for preventing unwanted side reactions during peptide synthesis.

Physicochemical and Structural Data

The fundamental properties of N-Cbz-L-glutamic acid are summarized in the tables below, providing a ready reference for researchers.

| Identifier | Value |

| CAS Number | 1155-62-0 |

| Molecular Formula | C13H15NO6 |

| Molecular Weight | 281.26 g/mol |

| IUPAC Name | (2S)-2-(phenylmethoxycarbonylamino)pentanedioic acid |

| Synonyms | N-Carbobenzyloxy-L-glutamic acid, Z-L-Glutamic acid, Z-Glu-OH |

| Appearance | White to off-white crystalline powder or solid |

| Property | Value |

| Melting Point | 115-117 °C |

| Optical Activity | [α]22/D −7.4° (c = 10 in acetic acid) |

| Solubility | Soluble in polar aprotic solvents such as DMF and DMSO |

Applications in Peptide Synthesis

The primary application of N-Cbz-L-glutamic acid is as a protected amino acid in both solution-phase and solid-phase peptide synthesis.[1] The Cbz group provides robust protection of the N-terminal amine, which can be selectively removed under specific conditions that do not affect other protecting groups or the peptide-resin linkage.

Role in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

N-Cbz-L-glutamic acid is a valuable precursor for the synthesis of carboxyalkyl peptides that can act as inhibitors of the angiotensin-converting enzyme (ACE).[2] ACE is a key enzyme in the renin-angiotensin system (RAS), a critical signaling pathway that regulates blood pressure and fluid balance.[3][4] By inhibiting ACE, the production of angiotensin II, a potent vasoconstrictor, is reduced, leading to vasodilation and a decrease in blood pressure.[5]

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of N-Cbz-L-glutamic acid into a peptide sequence using manual solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry, followed by purification and analysis.

General Workflow for Solid-Phase Peptide Synthesis

The overall process of SPPS involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The general workflow is depicted below.

Protocol for N-Cbz-L-glutamic acid Coupling in SPPS

This protocol describes the manual coupling of the final amino acid, N-Cbz-L-glutamic acid, to a peptide-resin.

Materials:

-

Peptide-resin with a free N-terminal amine

-

N-Cbz-L-glutamic acid (Z-Glu-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Washing solvents: DCM (Dichloromethane)

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.

-

Amino Acid Activation: In a separate vial, dissolve N-Cbz-L-glutamic acid (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

Protocol for Cbz Group Deprotection

The Cbz group is typically removed by catalytic hydrogenolysis.

Materials:

-

Cbz-protected peptide-resin

-

Catalyst: Palladium on carbon (Pd/C, 10 wt%)

-

Hydrogen source: Hydrogen gas (H₂) or a hydrogen donor like ammonium (B1175870) formate

-

Solvent: Methanol (MeOH) or a suitable solvent mixture

Procedure:

-

Resin Suspension: Suspend the dried Cbz-protected peptide-resin in methanol.

-

Catalyst Addition: Add 10% Pd/C catalyst to the suspension (typically 10-20% by weight of the peptide-resin).

-

Hydrogenolysis: Stir the mixture under a hydrogen atmosphere (balloon or H₂ gas inlet) at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Filtration: Once the deprotection is complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Protocol for Peptide Cleavage, Purification, and Analysis

Cleavage from Resin:

-

After the final amino acid coupling, wash and dry the peptide-resin.

-

Treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to remove side-chain protecting groups and cleave the peptide from the resin.[6]

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, DMF) and dilute with the initial mobile phase for HPLC.

-

Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[7]

-

Use a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA) to elute the peptide.[7]

-

Collect fractions and analyze them for purity.

Analysis:

-

Confirm the identity of the purified peptide by liquid chromatography-mass spectrometry (LC-MS) to determine its molecular weight.

-

Assess the purity of the final product by analytical RP-HPLC, monitoring the absorbance at 210-220 nm.[7]

Role in Modulating Signaling Pathways: The Renin-Angiotensin System

As previously mentioned, N-Cbz-L-glutamic acid is a key component in the synthesis of ACE inhibitors. These inhibitors directly interact with and modulate the Renin-Angiotensin System (RAS), a crucial signaling pathway for blood pressure regulation.

The Renin-Angiotensin Signaling Pathway

The RAS pathway is a cascade of enzymatic reactions that ultimately produces angiotensin II, a potent vasoconstrictor. ACE inhibitors block a critical step in this cascade.

Logical Relationship of Synthesis and Potential Impurities

The multi-step nature of peptide synthesis can lead to various impurities if reactions are not driven to completion. The following diagram illustrates the relationship between synthesis steps and common resulting impurities.

Conclusion

N-Cbz-L-glutamic acid (CAS 1155-62-0) is a fundamental reagent for researchers and drug development professionals engaged in peptide synthesis. Its robust N-terminal protecting group allows for the controlled and sequential assembly of amino acids into complex peptides. The application of this compound in the synthesis of ACE inhibitors highlights its importance in developing therapeutics that target and modulate critical physiological signaling pathways like the renin-angiotensin system. The detailed protocols and workflows provided in this guide serve as a practical resource for the successful application of N-Cbz-L-glutamic acid in the laboratory.

References

The Solubility Profile of N-Cbz-L-glutamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Cbz-L-glutamic acid, a critical building block in peptide synthesis and pharmaceutical development. Due to the limited availability of extensive quantitative solubility data in publicly accessible literature, this guide synthesizes the available information and presents a robust experimental protocol for determining solubility, empowering researchers to ascertain this crucial parameter under their specific laboratory conditions.

Understanding the Solubility of N-Cbz-L-glutamic Acid

N-Cbz-L-glutamic acid, also known as N-benzyloxycarbonyl-L-glutamic acid, is a derivative of L-glutamic acid where the amino group is protected by a carbobenzyloxy (Cbz) group. This modification significantly influences its physicochemical properties, including its solubility. The presence of the aromatic Cbz group generally decreases its solubility in aqueous solutions compared to the parent L-glutamic acid and increases its affinity for organic solvents. The molecule retains two carboxylic acid groups, which allows for pH-dependent solubility.

Quantitative and Qualitative Solubility Data

Precise, comprehensive quantitative solubility data for N-Cbz-L-glutamic acid across a wide range of solvents is not extensively documented in readily available literature. However, a combination of qualitative statements and a specific quantitative value provides a foundational understanding of its solubility profile.

N-Cbz-L-glutamic Acid Solubility

The following table summarizes the known solubility information for N-Cbz-L-glutamic acid.

| Solvent | Solubility | Temperature | Conditions |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (355.54 mM)[1][2] | Not Specified | Sonication required; hygroscopic nature of DMSO can affect solubility.[1][2] |

| Dimethylformamide (DMF) | Soluble[3] | Not Specified | - |

| Methanol | Soluble[3] | Not Specified | - |

| Acetic Acid | Soluble (at least 10 g/100mL) | 22 °C | Based on optical activity measurement conditions. |

| Water | Slightly Soluble | Not Specified | Recrystallization is possible from hot water. |

Reference Data: L-Glutamic Acid Solubility

For comparative purposes, the solubility of the parent compound, L-glutamic acid, is provided below. The addition of the Cbz group will alter this profile, generally increasing solubility in less polar organic solvents.

| Solvent | Solubility | Temperature |

| Water | 8.64 g/L[4] | Room Temperature |

| Boiling Water | 140 g/L[4] | 100 °C |

| Methanol | Insoluble[4] | Not Specified |

| Ethanol | Insoluble[4] | Not Specified |

| Ether | Insoluble[4] | Not Specified |

| Acetone | Insoluble[4] | Not Specified |

| Cold Glacial Acetic Acid | Insoluble[4] | Not Specified |

Experimental Protocol for Equilibrium Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of N-Cbz-L-glutamic acid, based on the widely accepted shake-flask method.

Materials and Equipment

-

N-Cbz-L-glutamic acid (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure

-

Preparation of Saturated Solutions: Add an excess amount of solid N-Cbz-L-glutamic acid to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. To further ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant, taking care not to disturb the solid pellet. Filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particulates.

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved N-Cbz-L-glutamic acid.

-

Prepare a calibration curve using standard solutions of N-Cbz-L-glutamic acid at known concentrations to ensure accurate quantification.

-

-

Data Reporting: Calculate the original solubility in the solvent by accounting for the dilution factor. Report the solubility in units such as mg/mL or molarity (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A generalized workflow for determining equilibrium solubility.

This guide provides a foundational understanding of the solubility of N-Cbz-L-glutamic acid, offering both the available data and a robust experimental protocol for its determination. Researchers are encouraged to perform their own solubility studies to obtain precise data tailored to their specific experimental conditions and solvent systems.

References

The Enduring Guardian: A Technical Guide to the Historical Development of the Cbz Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The invention of the carboxybenzyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932 marked a pivotal moment in the history of synthetic chemistry, particularly in the field of peptide synthesis. This in-depth technical guide explores the historical development of the Cbz group, from its conceptualization and initial applications to its enduring legacy in modern organic synthesis. The document provides a detailed examination of the original experimental protocols, quantitative data on its stability and efficacy, and the evolution of its use. Through meticulously reconstructed experimental procedures, comparative data tables, and illustrative diagrams, this guide offers a comprehensive resource for understanding the foundational role of the Cbz group in the advancement of chemical and pharmaceutical sciences.

Introduction: A Revolutionary Advance in Peptide Synthesis

Prior to the 1930s, the controlled synthesis of peptides was a formidable challenge for chemists. The primary obstacle lay in the selective protection of the amino group of one amino acid while its carboxyl group was activated for coupling with another. Existing methods were harsh and often led to racemization and other side reactions, severely limiting the scope and complexity of peptides that could be synthesized.

In 1932, Max Bergmann and his postdoctoral associate Leonidas Zervas introduced the carboxybenzyl (Cbz) protecting group, a discovery that revolutionized the field.[1][2] The Cbz group, introduced by reacting an amino acid with benzyl (B1604629) chloroformate, offered a robust yet readily cleavable protection for the amino function. Its removal under mild, neutral conditions via catalytic hydrogenation was a groundbreaking feature that preserved the integrity of the peptide backbone and sensitive side chains.[3][4] This innovation paved the way for the systematic and controlled synthesis of complex oligopeptides for the first time, laying the groundwork for the development of modern peptide chemistry and, consequently, for significant advancements in biochemistry and drug discovery.[1][2]

The Core Chemistry: Protection and Deprotection

The utility of the Cbz group lies in its straightforward introduction and its selective removal under conditions that are orthogonal to many other protecting groups.

Protection of Amino Acids

The most common method for the introduction of the Cbz group is the Schotten-Baumann reaction, where an amino acid is treated with benzyl chloroformate (Cbz-Cl) in the presence of a base.[5] The base, typically sodium carbonate or sodium bicarbonate, serves to neutralize the hydrochloric acid generated during the reaction.

Logical Workflow for Cbz Protection of an Amino Acid

Deprotection of Cbz-Protected Amines

The key to the Cbz group's success was its facile removal under conditions that did not cleave the peptide bond. The two primary methods for Cbz deprotection are catalytic hydrogenation and acidolysis.

2.2.1. Catalytic Hydrogenation

The most common and mildest method for Cbz cleavage is catalytic hydrogenation.[3] The Cbz-protected compound is treated with hydrogen gas in the presence of a palladium catalyst (typically palladium on carbon, Pd/C). The reaction proceeds at room temperature and atmospheric pressure, yielding the free amine, toluene, and carbon dioxide.

Mechanism of Cbz Deprotection by Catalytic Hydrogenation

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Carbobenzoxy-L-glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Carbobenzoxy-L-glutamic acid, a pivotal molecule that revolutionized the field of peptide synthesis. We will delve into its historical discovery, detailed synthesis protocols, physicochemical properties, and its enduring role in the construction of complex peptides.

Historical Background and Discovery

The ability to chemically synthesize peptides with a defined sequence is fundamental to numerous scientific disciplines, from biochemistry to pharmaceutical development. Prior to the 1930s, the synthesis of peptides was a formidable challenge due to the difficulty of selectively protecting the α-amino group of one amino acid while activating its carboxyl group for reaction with another.

A groundbreaking discovery in 1932 by German chemists Max Bergmann and Leonidas Zervas marked a new era in peptide chemistry. They introduced the carbobenzoxy (Cbz or Z) protecting group , a novel N-protecting group that could be selectively introduced onto an amino acid and, crucially, removed under mild conditions without cleaving the newly formed peptide bond.[1] This seminal work, published in the Berichte der deutschen chemischen Gesellschaft, established a reliable and systematic method for peptide synthesis, paving the way for the synthesis of complex bioactive peptides.[2] The Bergmann-Zervas synthesis quickly became the method of choice and laid the groundwork for future advancements, including the development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield.[1]

This compound, as a derivative of the naturally occurring amino acid L-glutamic acid, became an essential building block in the synthesis of peptides containing this important residue.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are well-characterized, ensuring its reliable use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO₆ |

| Molecular Weight | 281.26 g/mol |

| Appearance | White to off-white solid/powder |

| Melting Point | 118-122 °C |

| Specific Rotation [α]²⁰_D | -7.0 to -8.0° (c=8, Acetic Acid) |

| Solubility | Soluble in DMSO |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the protons of the benzyl (B1604629) group, the glutamic acid backbone, and the carbobenzoxy moiety. |

| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acids and the urethane, aromatic carbons of the benzyl group, and the aliphatic carbons of the glutamic acid side chain. |

| IR | Characteristic absorption bands for N-H, C=O (urethane and carboxylic acid), and aromatic C-H stretching. |

Experimental Protocols

The synthesis of this compound is a standard procedure in organic chemistry. Below are detailed experimental protocols based on modern adaptations of the original Bergmann-Zervas method.

Synthesis of this compound

This protocol describes the protection of the amino group of L-glutamic acid using benzyl chloroformate under basic conditions.

Materials and Reagents:

-

L-glutamic acid

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 12%)

-

Benzyl chloroformate (Cbz-Cl)

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Deionized water

Procedure:

-

Dissolution: L-glutamic acid (1.0 eq) is dissolved in an aqueous solution of sodium hydroxide at a controlled temperature, typically between 0-5 °C.

-

Reaction: Benzyl chloroformate (typically 1.1-1.5 eq) is added dropwise to the stirred solution. The pH of the reaction mixture is maintained in the alkaline range (pH 8-10) by the simultaneous addition of a sodium hydroxide solution. The reaction is typically stirred for several hours at low temperature.

-

Work-up: After the reaction is complete, the mixture is washed with an organic solvent to remove unreacted benzyl chloroformate and other impurities.

-

Acidification: The aqueous layer is then acidified with hydrochloric acid to a pH of approximately 2-3. This protonates the carboxyl groups and causes the this compound to precipitate out of the solution.

-

Isolation and Purification: The precipitated product is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system.

A typical yield for this reaction is in the range of 80-90%.

Table 3: Example Stoichiometry for the Synthesis of this compound

| Reagent | Molar Ratio |

| L-glutamic acid | 1.0 |

| Benzyl chloroformate | 1.2 |

| Sodium hydroxide | q.s. to maintain pH 8-10 |

Deprotection of the Carbobenzoxy Group

The key to the utility of the Cbz group is its facile removal under conditions that do not affect the peptide backbone. The most common method is catalytic hydrogenation.

Materials and Reagents:

-

N-Carbobenzoxy-protected peptide

-

Palladium on carbon (Pd/C) catalyst (typically 5-10%)

-

Hydrogen gas (H₂)

-

Solvent (e.g., methanol, ethanol, or acetic acid)

Procedure:

-

The N-Cbz protected peptide is dissolved in a suitable solvent.

-

A catalytic amount of Pd/C is added to the solution.

-

The reaction mixture is subjected to an atmosphere of hydrogen gas (at or slightly above atmospheric pressure).

-

The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Upon completion, the catalyst is removed by filtration (e.g., through Celite).

-

The solvent is removed under reduced pressure to yield the deprotected peptide.

This deprotection method is clean and efficient, yielding toluene (B28343) and carbon dioxide as byproducts, which are easily removed.

Mandatory Visualizations

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Role in Peptide Synthesis (Bergmann-Zervas Method)

Caption: The logical workflow of peptide synthesis using the Cbz protecting group.

References

Methodological & Application

Application Notes and Protocols for the Use of N-Carbobenzoxy-L-glutamic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzoxy-L-glutamic acid (Cbz-L-glutamic acid) is a valuable building block in peptide synthesis. The carbobenzoxy (Cbz or Z) group, one of the classical urethane-type protecting groups, offers unique advantages in specific synthetic strategies.[1][2] While less common in routine solid-phase peptide synthesis (SPPS) compared to Fmoc or Boc, the Cbz group's stability to both acidic and basic conditions makes it a strategic choice for N-terminal protection when subsequent modifications or solution-phase fragment condensations are planned.[1][2] This document provides detailed application notes and protocols for the effective use of N-Cbz-L-glutamic acid in SPPS.

The primary application of Cbz-L-glutamic acid in modern SPPS is for the introduction of a stable N-terminal protecting group that is orthogonal to the acid-labile side-chain protecting groups typically used in Fmoc or Boc strategies. The Cbz group is generally stable to the trifluoroacetic acid (TFA) cocktails used for cleavage from the resin in both Fmoc and Boc SPPS, allowing for the synthesis of N-terminally protected peptide fragments.[3]

Data Presentation

While specific quantitative data for the coupling of N-Cbz-L-glutamic acid in SPPS is not extensively documented in readily available literature, the following table provides expected performance metrics based on general principles of SPPS and the known behavior of sterically hindered amino acids.

| Parameter | Expected Value | Notes |

| Coupling Efficiency | >98% | Coupling of Cbz-protected amino acids may be slightly slower than their Fmoc or Boc counterparts due to steric hindrance. Double coupling or extended reaction times may be necessary to ensure complete reaction. Monitoring with a ninhydrin (B49086) test is crucial.[4] |

| Stability to Fmoc Deprotection | High | The Cbz group is stable to the piperidine (B6355638) solutions used for Fmoc removal. |

| Stability to Boc Deprotection | High | The Cbz group is stable to the moderate TFA concentrations used for Boc removal in Boc-SPPS. |

| Stability to Final Cleavage (TFA-based) | High | The Cbz group is generally stable to standard TFA cleavage cocktails used to release the peptide from the resin and remove side-chain protecting groups.[3] |

| On-Resin Deprotection Yield | N/A | On-resin deprotection of the Cbz group is not a standard procedure in SPPS due to the harsh conditions required (catalytic hydrogenolysis or strong acids like HBr/acetic acid), which are generally incompatible with solid-phase techniques.[1] |

| Final Purity of N-Cbz Peptide | >95% (after purification) | Purity is dependent on the successful completion of all coupling and deprotection steps throughout the synthesis. |

Experimental Protocols

Protocol 1: Incorporation of N-Cbz-L-glutamic Acid at the N-terminus using Fmoc-SPPS

This protocol outlines the synthesis of a peptide on a solid support using standard Fmoc chemistry, followed by the coupling of N-Cbz-L-glutamic acid as the final amino acid to yield an N-terminally Cbz-protected peptide.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

N-Cbz-L-glutamic acid γ-tert-butyl ester (Cbz-Glu(OtBu)-OH)

-

Coupling reagents: HBTU, HOBt, or HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in a reaction vessel.[5]

-

Standard Fmoc-SPPS Cycles: Synthesize the desired peptide sequence using standard Fmoc-SPPS protocols. Each cycle consists of: a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, twice. b. Washing: Wash the resin thoroughly with DMF and DCM. c. Coupling: Couple the next Fmoc-amino acid (3-4 equivalents) using a suitable activating agent (e.g., HBTU/HOBt/DIPEA) in DMF for 1-2 hours. d. Washing: Wash the resin with DMF and DCM. e. Monitor coupling completion using the Kaiser test.

-

Final Fmoc Deprotection: After the coupling of the last Fmoc-protected amino acid, perform a final Fmoc deprotection as described in step 2a.

-

Coupling of Cbz-Glu(OtBu)-OH: a. In a separate vial, dissolve Cbz-Glu(OtBu)-OH (3-4 equivalents), HBTU (3-4 equivalents), and HOBt (3-4 equivalents) in DMF. b. Add DIPEA (6-8 equivalents) to the activation mixture and allow it to pre-activate for 5-10 minutes. c. Add the activated Cbz-Glu(OtBu)-OH solution to the resin. d. Allow the coupling reaction to proceed for 2-4 hours. Due to the potential for steric hindrance, a longer coupling time is recommended. e. Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.

-

Final Washing: Wash the resin thoroughly with DMF and DCM. Dry the resin under vacuum.

-

Cleavage and Deprotection: a. Treat the dried resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.[3] b. Filter the resin and collect the filtrate. c. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. d. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times. e. Dry the crude N-Cbz-protected peptide under vacuum.

-

Purification and Analysis: a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). c. Analyze the purified peptide by mass spectrometry to confirm its identity.

Protocol 2: On-Resin N-terminal Cbz Protection following Fmoc-SPPS

This alternative protocol involves synthesizing the full peptide sequence and then protecting the N-terminal amine with a Cbz group while the peptide is still attached to the resin.

Procedure:

-

Complete Peptide Synthesis: Synthesize the peptide on the solid support using standard Fmoc-SPPS as described in Protocol 1, steps 1-3.

-

N-terminal Cbz Protection: a. Wash the resin with DCM. b. Swell the resin in a 1:1 mixture of THF and water. c. Add sodium bicarbonate (NaHCO₃, 5 equivalents). d. Cool the reaction vessel to 0°C. e. Slowly add benzyl (B1604629) chloroformate (Cbz-Cl, 3-4 equivalents). f. Stir the reaction mixture at 0°C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. g. Monitor the reaction for the absence of a free amine using the Kaiser test.

-

Washing: Wash the resin thoroughly with water, THF, DMF, and DCM. Dry the resin under vacuum.

-

Cleavage, Deprotection, Purification, and Analysis: Proceed with steps 6 and 7 from Protocol 1.

Mandatory Visualizations

Caption: Workflow for Fmoc-SPPS with N-terminal Cbz-glutamic acid incorporation.

Caption: Simplified overview of major glutamate signaling pathways.

Caption: Experimental workflow for synthesis and evaluation of a glutamic acid peptide.

References

Application Notes and Protocols: N-Carbobenzoxy-L-glutamic Acid in Peptidomimetic Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzoxy-L-glutamic acid (Cbz-L-Glu-OH) is a pivotal building block in the design and synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved therapeutic properties such as enhanced stability and oral bioavailability. The presence of the Cbz (Z) protecting group on the α-amino group allows for selective reactions during peptide synthesis, while the two carboxylic acid moieties offer versatile points for modification to create diverse molecular scaffolds.[1][2][3] This document provides detailed application notes and experimental protocols for the use of N-Cbz-L-glutamic acid in the synthesis of peptidomimetics, including data on their biological activities and visualization of relevant signaling pathways and experimental workflows.

N-Cbz-L-glutamic acid is a white to off-white crystalline powder with a purity of ≥98% as determined by HPLC analysis.[1] It is soluble in polar aprotic solvents like DMF and DMSO, making it suitable for both solid-phase and solution-phase peptide synthesis.[1] The Cbz group is stable under acidic conditions and compatible with standard coupling reagents, and it can be readily removed by hydrogenolysis or mild acid treatment.[2]

Applications in Peptidomimetic Synthesis

N-Cbz-L-glutamic acid serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including:

-

Protease Inhibitors: The glutamic acid scaffold can be elaborated to mimic the transition state of protease substrates, leading to potent inhibitors of enzymes such as HIV protease and SARS-CoV 3CL protease.[4]

-

Anticancer Agents: Derivatives of glutamic acid have shown potential in cancer therapy by targeting various cellular pathways.

-

Enzyme Modulators: The dicarboxylic acid functionality allows for the creation of peptidomimetics that can interact with the active sites of various enzymes.[5]

-

Targeted Therapeutics: Its structure is amenable to incorporation into more complex molecules like antibody-drug conjugates (ADCs).[1]

Data Presentation: Biological Activity of Glutamic Acid-Derived Peptidomimetics

The following table summarizes the inhibitory activities of various peptidomimetics synthesized using glutamic acid derivatives. This data highlights the potential of this building block in developing potent therapeutic agents.

| Peptidomimetic Class | Target | Key Structural Features | IC50 Value | Reference |

| Trifluoromethyl Ketone Peptide | SARS-CoV 3CL Protease | Glutamic acid-derived scaffold with a trifluoromethyl ketone warhead. | Not specified in abstract | [4] |

| Glycopeptidomimetics | HIV-1 Protease | Hydroxyethylene Phe-Phe isostere with carbohydrate moieties. | 0.17 nM (most potent) | [6] |

| Michael Acceptors | Rhinovirus 3C Protease | Peptidyl Michael acceptors. | Sub-micromolar | [7] |

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Dipeptide using N-Cbz-L-glutamic acid

This protocol outlines the synthesis of a dipeptide in solution, a common step in the generation of peptidomimetic building blocks.

Materials:

-

N-Cbz-L-glutamic acid

-

Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

5% aqueous citric acid solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Activation of N-Cbz-L-glutamic acid: In a round-bottom flask, dissolve N-Cbz-L-glutamic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Amine Component Preparation: In a separate flask, suspend the amino acid methyl ester hydrochloride (1 equivalent) in anhydrous DCM and add TEA (1.1 equivalents) to neutralize the salt. Stir for 15-20 minutes at room temperature.

-

Coupling Reaction: Add the neutralized amino acid solution to the activated N-Cbz-L-glutamic acid solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude dipeptide by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Yield: 60-80%

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) incorporating a C-terminal N-Cbz-L-glutamic acid

This protocol describes the manual synthesis of a peptide on a solid support, with N-Cbz-L-glutamic acid as the final amino acid to be coupled.

Materials:

-

Fmoc-protected amino acid loaded resin (e.g., Fmoc-Leu-Wang resin)

-

Fmoc-protected amino acids

-

N-Cbz-L-glutamic acid

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (1-Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the Fmoc-amino acid loaded resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 20 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (for Fmoc-protected amino acids):

-

In a separate tube, dissolve the Fmoc-amino acid (3 equivalents), HBTU (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activation mixture to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

-

Once the coupling is complete (negative Kaiser test, yellow beads), wash the resin with DMF and DCM.

-

-

Repeat steps 2 and 3 for each subsequent Fmoc-protected amino acid in the sequence.

-

Coupling of N-Cbz-L-glutamic acid:

-

After the final Fmoc deprotection, wash the resin-bound peptide.

-

Activate N-Cbz-L-glutamic acid as described in step 3.

-

Couple the activated N-Cbz-L-glutamic acid to the resin-bound peptide.

-

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 3: Cbz Group Deprotection via Catalytic Hydrogenolysis

This protocol details the removal of the Cbz protecting group, a crucial step to liberate the N-terminus of the peptide or peptidomimetic.

Materials:

-

Cbz-protected peptide

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas source (e.g., balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Dissolve the Cbz-protected peptide in methanol or ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C (typically 10-20% by weight of the peptide) to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the Celite® pad with additional solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.

Expected Yield: >95%

Visualizations

Experimental Workflow: Solution-Phase Dipeptide Synthesis

Caption: Workflow for the solution-phase synthesis of a dipeptide.

Experimental Workflow: Solid-Phase Peptide Synthesis

Caption: General workflow for solid-phase peptide synthesis.

Signaling Pathway: Peptidomimetic Inhibition of the JAK-STAT Pathway

Caption: Peptidomimetic modulation of the JAK-STAT signaling pathway.[8][9][10][11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. Product Selectivity of Esterification of L-Aspartic Acid and L-Glutamic Acid Using Chlorotrimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. I. Selective Protection of α- or Side-chain Carboxyl Groups of Aspartic and Glutamic Acid. A Facile Synthesis of β-Aspartyl and γ-Glutamyl Peptides [jstage.jst.go.jp]

- 4. perso.univ-rennes1.fr [perso.univ-rennes1.fr]

- 5. researchgate.net [researchgate.net]

- 6. HIV-1 protease inhibitors: synthesis and biological evaluation of glycopeptidemimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]

- 8. Are peptidomimetics the compounds of choice for developing new modulators of the JAK-STAT pathway? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Are peptidomimetics the compounds of choice for developing new modulators of the JAK-STAT pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Proteomimetics of Natural Regulators of JAK–STAT Pathway: Novel Therapeutic Perspectives [frontiersin.org]

- 12. mdpi.com [mdpi.com]

Application of Cbz-L-Glutamic Acid in Drug Development: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzyloxy-L-glutamic acid (Cbz-L-glutamic acid) is a pivotal building block in contemporary drug development, primarily utilized as a protected amino acid in the synthesis of complex peptides and as a key intermediate in the creation of various pharmaceuticals. The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the α-amino functionality of L-glutamic acid, enabling chemists to perform selective chemical modifications on the carboxylic acid groups without unintended reactions at the amine. This controlled reactivity is crucial in the multi-step synthesis of bioactive molecules, including anticancer agents, enzyme inhibitors, and antiviral compounds. This document provides detailed application notes, experimental protocols, and visualizations for the use of Cbz-L-glutamic acid in drug development.

Key Applications of Cbz-L-Glutamic Acid

Cbz-L-glutamic acid is a versatile reagent with several critical applications in pharmaceutical research and development:

-

Peptide Synthesis: It serves as a fundamental component in both solid-phase and solution-phase peptide synthesis.[1][2] The Cbz group provides stable protection of the N-terminus, allowing for the sequential addition of other amino acids to build a desired peptide chain.

-

Synthesis of Anticancer Agents: A notable application is in the synthesis of the multitargeted antifolate drug, Pemetrexed (B1662193), which is used in the treatment of mesothelioma and non-small cell lung cancer.[3][4]

-

Development of Enzyme Inhibitors: Cbz-L-glutamic acid is instrumental in synthesizing carboxyalkyl peptides that can act as inhibitors for enzymes like the angiotensin-converting enzyme (ACE), which is a key target in managing hypertension.[5][6]

-

Synthesis of Antiviral Compounds: It has been utilized as a starting material in the development of protease inhibitors, including those targeting the SARS-CoV 3CL protease, a critical enzyme for viral replication.[7][8]

-

Antibody-Drug Conjugates (ADCs): The unique structure of Cbz-L-glutamic acid derivatives makes them suitable for use in the development of ADCs, a class of targeted therapeutics.[1]

Data Presentation: Synthesis of Pemetrexed Intermediate

The following table summarizes quantitative data for a key step in the synthesis of Pemetrexed, where a derivative of glutamic acid is coupled with a benzoic acid intermediate.

| Step | Reactants | Coupling Reagent | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (HPLC) | Reference |

| Coupling of 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid with Diethyl L-glutamate | 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid, Diethyl L-glutamate hydrochloride | CDMT, NMM | DMF | Room Temperature | - | - | >99% | [9] |

| Saponification of Pemetrexed Diethyl Ester | N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid diethyl ester, Sodium Hydroxide (B78521) | - | Ethanol | 10 ± 2 | - | - | - | [10] |

| Synthesis of (S,S)-α-Dipeptide Impurity of Pemetrexed | N-Cbz-L-glutamic acid, Diethyl L-glutamate, 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | HATU, DIPEA | DMF | - | - | - | - | [3] |

Experimental Protocols

Protocol 1: Synthesis of a Dipeptide Precursor for SARS-CoV 3CL Protease Inhibitors

This protocol describes the synthesis of a tripeptide using Cbz-L-glutamic acid as a starting material, which can be further elaborated into a protease inhibitor.[8]

Materials:

-

Cbz-L-Ala-OSu (N-hydroxysuccinimide ester of Cbz-L-Alanine)

-

Dipeptide amine (13) (prepared from the deprotection of a Cbz-protected dipeptide)

-

Triethylamine (B128534) (Et3N)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve the dipeptide amine (1 equivalent) and triethylamine (2 equivalents) in DMF (10 mL) and cool the solution to 0 °C.

-

In a separate flask, dissolve Cbz-L-Ala-OSu (1 equivalent) in DMF (5 mL).

-

Add the Cbz-L-Ala-OSu solution dropwise to the amine solution at 0 °C over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the resulting tripeptide by chromatography.

Expected Outcome:

The expected product is the Cbz-protected tripeptide. The yield for a similar two-step synthesis is reported to be 67%.[8]

Protocol 2: General Procedure for N-Cbz Protection of L-Glutamic Acid

This protocol outlines a general method for the protection of the amino group of L-glutamic acid using benzyl (B1604629) chloroformate (Cbz-Cl).[11]

Materials:

-

L-Glutamic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na2CO3) or Sodium hydroxide (NaOH)

-

Water

-

Tetrahydrofuran (THF) (optional, as a co-solvent)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate (B1210297) for extraction

Procedure:

-

Dissolve L-glutamic acid in an aqueous solution of sodium carbonate or sodium hydroxide at 0 °C. THF can be used as a co-solvent to improve solubility.

-

Slowly add benzyl chloroformate (Cbz-Cl) to the stirred solution while maintaining the temperature at 0 °C. Caution: Cbz-Cl is toxic and should be handled in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with hydrochloric acid to a pH of 4-5.

-

Extract the aqueous layer with an organic solvent like ethyl acetate to remove impurities.

-

Further acidify the aqueous layer to a strongly acidic pH to precipitate the crude N-Cbz-L-glutamic acid.

-

Collect the crude product by filtration.

-

Recrystallize the crude product from water to obtain pure N-Cbz-L-glutamic acid.

Visualizations

Signaling Pathways

The drugs developed using Cbz-L-glutamic acid often target specific enzymes within cellular signaling pathways. Below are diagrams of two such pathways.

Caption: Mechanism of action of Pemetrexed.[1][3][12]

Caption: Renin-Angiotensin System and the action of ACE inhibitors.[5][6]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of a peptide using Cbz-L-glutamic acid in solid-phase peptide synthesis (SPPS).

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pemetrexed Induces S-Phase Arrest and Apoptosis via a Deregulated Activation of Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Pathways: ACE Inhibitor Pathway | www.antibodies-online.com [antibodies-online.com]

- 7. ClinPGx [clinpgx.org]

- 8. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Application Notes and Protocols: Experimental Procedure for Coupling Cbz-Glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbobenzyloxy-glutamic acid (Cbz-Glu-OH) is a critical building block in peptide synthesis and the development of peptidomimetics. The Cbz (Z) group provides robust protection for the α-amino group, allowing for the selective formation of peptide bonds at the carboxyl groups. This document provides detailed protocols for the coupling of Cbz-glutamic acid to a primary amine, a fundamental reaction in the synthesis of peptides and other amide-containing molecules. The protocols outlined below utilize common coupling reagents and are adaptable for both solution-phase and solid-phase peptide synthesis (SPPS).

Key Considerations for Cbz-Glutamic Acid Coupling

-

Side-Chain Protection: The γ-carboxyl group of glutamic acid is reactive and must be protected to prevent side reactions during peptide synthesis.[1] Common protecting groups include tert-butyl (OtBu) and benzyl (B1604629) (Bzl) esters, which offer orthogonal deprotection strategies.[2] The choice of the γ-protecting group is crucial and depends on the overall synthetic strategy.

-

Coupling Reagents: A variety of reagents are available to activate the carboxylic acid for amide bond formation. Carbodiimides like Dicyclohexylcarbodiimide (DCC) and water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used, often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to minimize racemization.[3][4] Phosphonium and aminium salts such as HBTU, TBTU, and PyBOP are also highly efficient coupling reagents.[3][5]

-

Reaction Conditions: The choice of solvent, temperature, and base is critical for achieving high coupling efficiency and minimizing side reactions. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common solvents. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is typically added to neutralize the reaction mixture.[4][6]

Experimental Workflow for Cbz-Glutamic Acid Coupling

Caption: General workflow for the solution-phase coupling of Cbz-glutamic acid.

Quantitative Data Summary

The following table summarizes typical quantitative data for the coupling of Cbz-glutamic acid with a primary amine using EDC/HOBt as the coupling system in a solution-phase reaction.

| Parameter | Value/Range | Notes |

| Reagents | ||

| Cbz-Glu(OR)-OH | 1.0 eq | R represents a side-chain protecting group (e.g., tBu, Bzl). |

| Amine (R'-NH2) | 1.0 - 1.2 eq | A slight excess of the amine can drive the reaction to completion. |

| EDC | 1.1 - 1.5 eq | |

| HOBt | 1.1 - 1.5 eq | Helps to suppress racemization.[3] |

| Base (e.g., DIPEA) | 2.0 - 3.0 eq | |

| Reaction Conditions | ||

| Solvent | DCM or DMF | |

| Temperature | 0 °C to Room Temperature | The reaction is typically started at 0 °C and allowed to warm to room temperature. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |

| Yield & Purity | ||

| Crude Yield | >90% | |

| Purified Yield | 60 - 95% | Dependent on the specific substrates and purification method. |

| Purity (HPLC) | >95% | After purification.[7] |

Experimental Protocols

Protocol 1: Solution-Phase Coupling of Cbz-Glu(OtBu)-OH with an Amine using EDC/HOBt